Welcome to the BenchChem Online Store!
molecular formula C16H21FN2O3 B8794877 4-(3-Fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(3-Fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8794877
M. Wt: 308.35 g/mol
InChI Key: OTHCTDGQUUUKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039463B2

Procedure details

HOBt (290 mg, 2.14 mmol), DIEA (461 mg, 3.5 mmol), EDCI.HCl (410 mg, 2.14 mmol) followed by piperazine-1-carboxylic acid tert-butyl ester (398 mg, 2.14 mmol) were added to a stirred solution of 3-fluorobenzoic acid (250 mg, 1.78 mmol) in DMF (3 mL). The reaction mixture was stirred overnight and then diluted with cold water. The product was extracted with ethyl acetate and the organic layer was washed with brine solution, dried over Na2SO4, and concentrated under reduced pressure to afford 590 mg (92%) of 4-(3-fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester.
Name
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
461 mg
Type
reactant
Reaction Step Two
Quantity
410 mg
Type
reactant
Reaction Step Three
Quantity
398 mg
Type
reactant
Reaction Step Four
Quantity
250 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.CCN=C=NCCCN(C)C.Cl.[C:32]([O:36][C:37]([N:39]1[CH2:44][CH2:43][NH:42][CH2:41][CH2:40]1)=[O:38])([CH3:35])([CH3:34])[CH3:33].[F:45][C:46]1[CH:47]=[C:48]([CH:52]=[CH:53][CH:54]=1)[C:49](O)=[O:50]>CN(C=O)C.O>[C:32]([O:36][C:37]([N:39]1[CH2:44][CH2:43][N:42]([C:49](=[O:50])[C:48]2[CH:52]=[CH:53][CH:54]=[C:46]([F:45])[CH:47]=2)[CH2:41][CH2:40]1)=[O:38])([CH3:35])([CH3:33])[CH3:34] |f:2.3|

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Two
Name
Quantity
461 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
410 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Four
Name
Quantity
398 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Step Five
Name
Quantity
250 mg
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC(=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 107.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.